

# improving A260/A280 ratio in DNA extracted with isoamyl alcohol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isoamyl alcohol*

Cat. No.: *B032998*

[Get Quote](#)

## Technical Support Center: Optimizing DNA Purity

This technical support center provides troubleshooting guidance for researchers encountering low A260/A280 purity ratios in DNA samples extracted using methods involving **isoamyl alcohol**, such as the phenol-chloroform-**isoamyl alcohol** (PCI) procedure.

## Frequently Asked Questions (FAQs)

Q1: What is the A260/A280 ratio and why is it important?

The A260/A280 ratio is a common spectrophotometric measurement used to assess the purity of a nucleic acid sample. Nucleic acids, such as DNA and RNA, have a maximum absorbance at a wavelength of 260 nanometers (nm), while proteins, which contain aromatic residues like tryptophan and tyrosine, absorb maximally at 280 nm. A pure sample of double-stranded DNA (dsDNA) is generally expected to have an A260/A280 ratio of approximately 1.8.<sup>[1][2][3]</sup> A significantly lower ratio often indicates the presence of protein, residual phenol, or other contaminants that absorb at or near 280 nm.<sup>[2][3]</sup>

Q2: What are the common causes of a low A260/A280 ratio in DNA extracted with **isoamyl alcohol**?

Several factors can contribute to a low A260/A280 ratio during DNA extraction using methods that include **isoamyl alcohol**, such as the phenol-chloroform-**isoamyl alcohol** (PCI) method:

- **Protein Contamination:** Incomplete cell lysis, insufficient proteinase K digestion, or carryover of the protein-containing interphase during aqueous phase separation can lead to significant protein contamination in the final DNA sample.[\[4\]](#)[\[5\]](#)
- **Phenol Contamination:** Residual phenol from the extraction process is a frequent cause of low A260/A280 ratios. Phenol has an absorbance maximum at approximately 270 nm, which can significantly increase the A280 reading and thus lower the ratio.[\[2\]](#)[\[6\]](#)
- **Low DNA Concentration:** For samples with very low DNA concentrations (e.g., <10 ng/μl), the A260/A280 ratio can be unreliable and may appear artificially low.[\[1\]](#)[\[3\]](#)
- **Incorrect pH of the Measurement Solution:** The pH of the solution used for spectrophotometric measurement can influence the A260/A280 ratio. Acidic solutions can decrease the ratio by 0.2-0.3.[\[1\]](#)[\[2\]](#)[\[7\]](#) For consistent and accurate readings, it is recommended to use a slightly alkaline buffer (pH 7.5-8.5).[\[8\]](#)[\[9\]](#)

Q3: How can I improve a low A260/A280 ratio in my DNA sample?

If you have a DNA sample with a low A260/A280 ratio, you can perform one of the following re-purification steps:

- **Repeat the Phenol-Chloroform Extraction:** A second round of extraction with phenol:chloroform:**isoamyl alcohol** followed by a chloroform-only extraction can help remove residual proteins and phenol.[\[10\]](#)
- **Ethanol Precipitation:** Re-precipitating the DNA can help remove some contaminants. This involves adding salt (e.g., sodium acetate) and ice-cold ethanol to precipitate the DNA, followed by washing the DNA pellet with 70% ethanol.[\[11\]](#)[\[12\]](#)
- **Commercial Clean-Up Kits:** Several commercially available DNA clean-up kits utilize spin columns with silica membranes to bind and purify the DNA, effectively removing proteins, salts, and other inhibitors.[\[11\]](#)[\[12\]](#)

Q4: Can a high A260/A280 ratio be a problem?

A high A260/A280 ratio (e.g., >2.0) can indicate the presence of RNA contamination in the DNA sample, as RNA has a higher A260/A280 ratio of around 2.0.[2][4][13] It can also suggest the use of a poor-quality blank during spectrophotometry, which eliminates too much signal near the 280 nm wavelength.[1]

## Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to low A260/A280 ratios in your DNA samples.

### Data Presentation: Interpreting Spectrophotometer Readings

A260/A280 Ratio	A260/A230 Ratio	Possible Contaminant(s)	Recommended Action
< 1.7	Normal (~2.0-2.2)	Protein, Residual Phenol	Perform a re-purification step (e.g., repeat PCI extraction or use a clean-up kit).
Normal (~1.8)	< 2.0	Chaotropic salts (e.g., guanidine thiocyanate), Carbohydrates, Phenol	Re-precipitate DNA and ensure thorough washing with 70% ethanol.
< 1.7	< 2.0	Multiple contaminants (Protein, Phenol, Salts)	A comprehensive clean-up using a commercial kit is recommended.
> 2.0	Normal (~2.0-2.2)	RNA contamination	Treat the sample with RNase.

Note: The A260/A230 ratio is another indicator of purity, with expected values for pure nucleic acids typically in the range of 2.0-2.2.[2] Low A260/A230 ratios can indicate contamination with substances that absorb at 230 nm, such as EDTA, carbohydrates, and phenol.[2]

## Experimental Protocols

### Standard Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA Extraction

This protocol is a standard method for isolating DNA from biological samples.

#### Materials:

- Lysis Buffer (e.g., containing Tris-HCl, EDTA, SDS)
- Proteinase K
- Phenol:Chloroform:**Isoamyl Alcohol** (25:24:1)
- Chloroform:**Isoamyl Alcohol** (24:1)
- 3 M Sodium Acetate (pH 5.2)
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- Nuclease-free water or TE buffer

#### Procedure:

- **Sample Lysis:** Homogenize the sample in lysis buffer and add Proteinase K. Incubate at an appropriate temperature (e.g., 56°C) to digest proteins.
- **PCI Extraction:** Add an equal volume of phenol:chloroform:**isoamyl alcohol** to the lysate. Mix gently by inversion for 5-10 minutes.
- **Phase Separation:** Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase (containing DNA), a middle interphase (containing precipitated proteins), and a lower organic phase.

- **Aqueous Phase Collection:** Carefully transfer the upper aqueous phase to a new, clean tube, being careful not to disturb the interphase.
- **Chloroform Extraction:** Add an equal volume of chloroform:**isoamyl alcohol** to the collected aqueous phase. Mix gently and centrifuge as in step 3. This step helps to remove residual phenol.
- **DNA Precipitation:** Transfer the upper aqueous phase to a new tube. Add 1/10th volume of 3 M sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol. Mix gently by inversion until a DNA precipitate is visible.
- **Pelleting:** Centrifuge at high speed for 15-30 minutes at 4°C to pellet the DNA.
- **Washing:** Carefully discard the supernatant. Wash the DNA pellet with 70% ethanol to remove residual salts. Centrifuge again for 5-10 minutes.
- **Drying and Resuspension:** Discard the supernatant and air-dry the pellet. Be careful not to over-dry the DNA. Resuspend the DNA in nuclease-free water or TE buffer.

## DNA Re-purification by Ethanol Precipitation

This protocol can be used to clean up a DNA sample with a low A260/A280 ratio.

Materials:

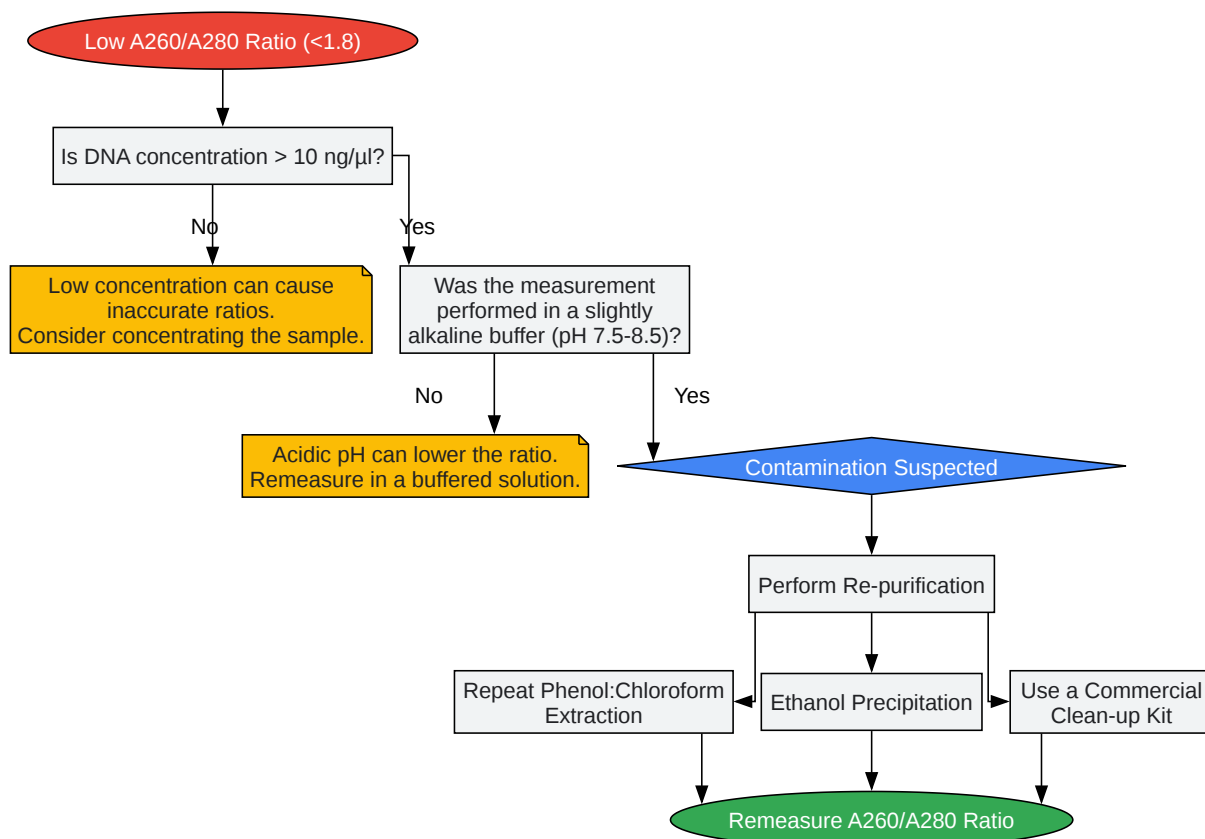
- DNA sample
- 3 M Sodium Acetate (pH 5.2)
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- Nuclease-free water or TE buffer

Procedure:

- **Salt Addition:** To your DNA sample, add 1/10th volume of 3 M sodium acetate.

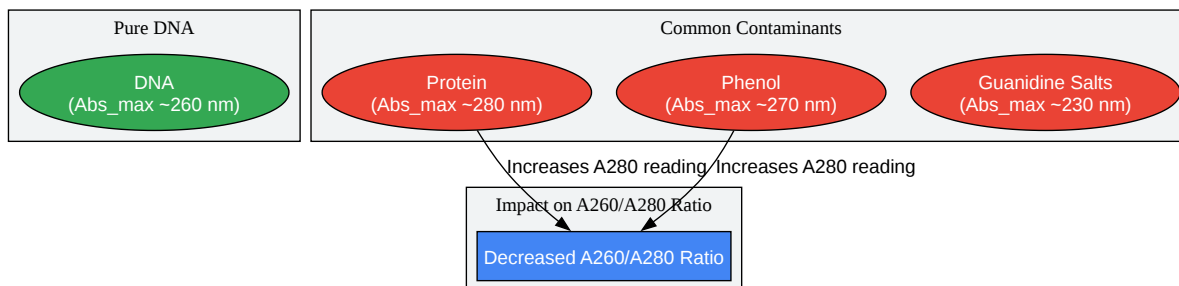
- Ethanol Addition: Add 2-2.5 volumes of ice-cold 100% ethanol.
- Precipitation: Mix gently and incubate at -20°C for at least 30 minutes. For very dilute samples, an overnight incubation may be necessary.
- Pelleting: Centrifuge at high speed for 15-30 minutes at 4°C to pellet the DNA.
- Washing: Carefully discard the supernatant and wash the pellet with 70% ethanol.
- Drying and Resuspension: Discard the supernatant, air-dry the pellet, and resuspend in a desired volume of nuclease-free water or TE buffer.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for a low A260/A280 ratio.



[Click to download full resolution via product page](#)

Caption: Effect of common contaminants on the A260/A280 ratio.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. dna.uga.edu [dna.uga.edu]
- 3. How to determine the concentration and purity of a DNA sample? - Hercuvan [hercuvan.com]
- 4. neb.com [neb.com]
- 5. researchgate.net [researchgate.net]
- 6. Knowledge - Contaminants [community.nanoporetech.com]
- 7. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]



- 8. Effect of pH and ionic strength on the spectrophotometric assessment of nucleic acid purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH and ionic strength on the spectrophotometric assessment of nucleic acid purity. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Contaminants in your nucleic acid sample? [bionordika.no]
- To cite this document: BenchChem. [improving A260/A280 ratio in DNA extracted with isoamyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032998#improving-a260-a280-ratio-in-dna-extracted-with-isoamyl-alcohol]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)